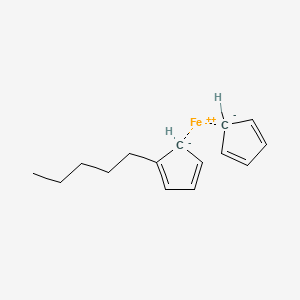![molecular formula C29H34O5S B3365860 [(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol CAS No. 126461-54-9](/img/structure/B3365860.png)
[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
Overview
Description
[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a compound that belongs to the class of organic compounds known as tetrahydrofurans. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The compound has been the subject of scientific research due to its potential applications in various fields such as medicine and agriculture.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound may also inhibit the growth of cancer cells by disrupting the cell cycle. In insects, the compound may exert its insecticidal activity by disrupting the nervous system.
Biochemical and Physiological Effects:
[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has been shown to have several biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In insects, the compound has been shown to cause paralysis and death. However, the exact biochemical and physiological effects of the compound are not fully understood.
Advantages and Limitations for Lab Experiments
[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using standard organic chemistry techniques. Another advantage is that the compound has been shown to have anti-cancer and insecticidal activity, which makes it a potentially useful compound for drug discovery and pesticide development. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which makes it difficult to design experiments to test its activity. Another limitation is that the compound may have toxic effects on non-target organisms, which could limit its use as a pesticide.
Future Directions
There are several future directions for research on [(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol. One direction is to further investigate the mechanism of action of the compound in cancer cells and insects. Another direction is to explore the potential use of the compound as a drug or pesticide. This could involve testing the compound in animal models or field trials. Additionally, future research could focus on modifying the structure of the compound to improve its activity or reduce its toxicity.
Scientific Research Applications
[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has been the subject of scientific research due to its potential applications in various fields. In medicine, the compound has been studied for its potential use as an anti-cancer agent. Studies have shown that the compound has anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In agriculture, the compound has been studied for its potential use as a pesticide. Studies have shown that the compound has insecticidal activity against various insect pests, including aphids and whiteflies.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27+,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQPSLVUJGSMNT-RQKPWJHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



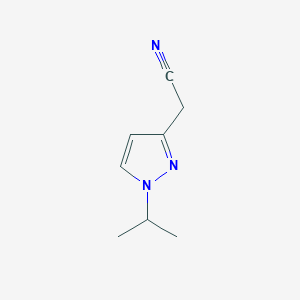
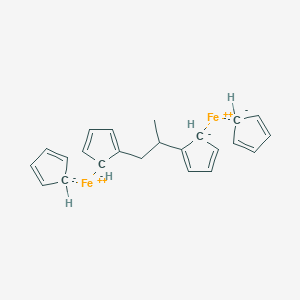
![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)
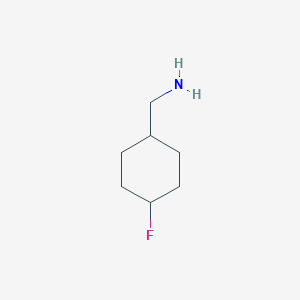
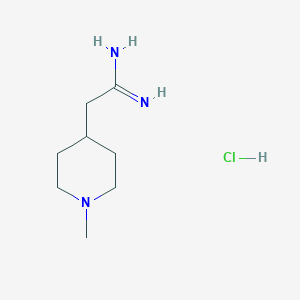
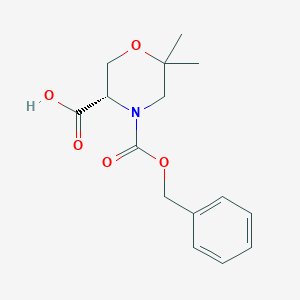

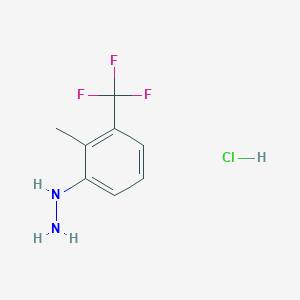
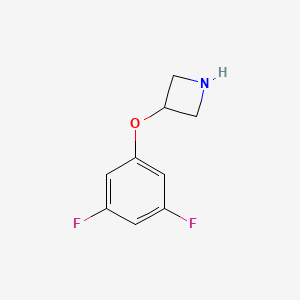
![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
![Isoxazolo[2,3-a]benzimidazole(9CI)](/img/structure/B3365871.png)


